molecular formula C5H10O5 B1196730 DL-Xylose CAS No. 58-86-6

DL-Xylose

Cat. No. B1196730
CAS RN: 58-86-6
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Facile and stereo-selective synthesis of nucleotide sugars like UDP-α-D-xylose has been demonstrated, avoiding the need for protection strategies or advanced purification techniques. This synthesis involves the conversion of sugar-1-phosphates from D-xylose using enzymatic catalysis, highlighting an efficient approach to produce biologically active nucleotide sugars (Wang et al., 2018). Additionally, an innovative synthesis of ribonucleosidic dimers from D-xylose through stereocontrolled N-glycosidation reactions emphasizes the versatility and potential of D-xylose in chemical synthesis (Arzel et al., 2016).

Molecular Structure Analysis

The molecular structure of DL-Xylose plays a critical role in its chemical reactivity and biological functionality. The conversion of UDP-D-glucuronic acid to UDP-D-xylose and UDP-D-apiose by UDP-D-apiose/UDP-D-xylose synthase (AXS) showcases the intricate molecular transformations possible with D-xylose, implicating a detailed understanding of its structural dynamics (Choi et al., 2012).

Chemical Reactions and Properties

D-xylose's capability to undergo various chemical reactions, such as its conversion to xylonic acid by xylose dehydrogenase, underlines its chemical properties and relevance in industrial applications. This conversion is enhanced by the immobilization of the enzyme on ferromagnetic nanoparticles, showing a high conversion rate and demonstrating the potential for efficient bioconversion processes (S. M. S. & Nampoothiri, 2022).

Scientific Research Applications

Bioethanol Production

  • Scientific Field: Biotechnology for Biofuels and Bioproducts .
  • Application Summary: Xylose contained in lignocellulosic biomass is an attractive carbon substrate for economically viable conversion to bioethanol .
  • Methods of Application: Extensive research has been conducted on xylose fermentation using recombinant Saccharomyces cerevisiae expressing xylose isomerase (XI) and xylose reductase/xylitol dehydrogenase (XR/XDH) pathways along with the introduction of a xylose transporter and amplification of the downstream pathway .
  • Results: The secretory expression of XI-76 in the previously developed xylose utilizing yeast strain, SR8 increased xylose consumption and ethanol production by approximately 7–20% and 15–20% in xylose fermentation and glucose and xylose co-fermentation, respectively .

Xylitol Production

  • Scientific Field: European Food Research and Technology .
  • Application Summary: Xylose reductase (XR) is an intermediate inducible enzyme of xylose metabolism responsible for the reduction of xylose into xylitol .
  • Methods of Application: XR is found almost in all the microorganisms such as bacteria, fungi including yeasts, molds and algae. It occurs in the cytoplasm of xylose-fermenting microorganisms and it is essential for utilization of pentose sugar xylose along with microbial growth .

Xylose Isomerase Engineering

  • Scientific Field: Biotechnology for Biofuels and Bioproducts .
  • Application Summary: Xylose isomerase (XI) from Piromyces sp. was engineered and hyper-secreted in S. cerevisiae for the extracellular conversion of xylose to xylulose .
  • Methods of Application: The optimal pH of XI was lowered from 7.0 to 5.0 by directed evolution to ensure its high activity under the acidic conditions used for yeast fermentation . An engineered XI-76 mutant (E56A and I252M) was accomplished by employing target protein-specific translational fusion partners .
  • Results: The secretory expression of XI-76 in the previously developed xylose utilizing yeast strain, SR8 increased xylose consumption and ethanol production by approximately 7–20% and 15–20% in xylose fermentation and glucose and xylose co-fermentation, respectively .

Lipid Production

  • Scientific Field: Microbiology .
  • Application Summary: Xylose utilizing and high lipid producing yeast strains have potential for industrial application .

properties

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25702-75-4
Record name Polyxylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0023745
Record name D-Xylose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.525 @ 20 °C/4 °C
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state.
Record name Xylose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

DL-Xylose

Color/Form

Monoclinic needles or prisms, White crystalline powder

CAS RN

58-86-6, 25990-60-7, 41247-05-6
Record name (+)-Xylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dl-Xylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25990-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylose [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name xylose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Xylose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-xylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

153-154 °C
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Xylose
Reactant of Route 2
DL-Xylose
Reactant of Route 3
DL-Xylose
Reactant of Route 4
DL-Xylose
Reactant of Route 5
DL-Xylose
Reactant of Route 6
DL-Xylose

Citations

For This Compound
253
Citations
B Tyson, CM Pask, N George… - Crystal Growth & Design, 2022 - ACS Publications
Natural sugar molecules such as xylose and arabinose exhibit sweetness profiles similar to sucrose, which makes them a valuable alternative in low-calorie foods as well as excipients …
Number of citations: 6 pubs.acs.org
T Iwashige - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… Based on such assumption, dl—lyxose and dl—xylose were finally synthesized by the … Consequently, it is expected that dl~1yxose (XVI) and dl—xylose (XVlI) would also be obtained by …
Number of citations: 9 www.jstage.jst.go.jp
U Räisänen, I Pitkänen, H Halttunen… - Journal of thermal analysis …, 2003 - Springer
The thermochemical behaviour of sugars (D- and DL-arabinose, D- and DL-xylose and D-mannose) and sugar alcohol (D- and DL-arabinitol) was investigated by TG and pyrolysis-gas …
Number of citations: 81 link.springer.com
L Hough, JKN Jones - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Conclusive evidence for the presence of DL-arabinose and DLxylose was obtained by the … of crystalline DL-arabinose benzoylhydrazone and DL-xylose toluene-p-sulphonylhydrazone. …
Number of citations: 9 pubs.rsc.org
A Jain - 2020 - search.proquest.com
… Also, DL-xylose and its diastereomers were observed in the chromatogram of xylose pyrolysis. The diastereomers and epimers of the monosaccharides were detected in the …
Number of citations: 2 search.proquest.com
R Bognár, P Herczegh - Carbohydrate Research, 1976 - Elsevier
… DL-Ribose, DL-arabinose, and DL-xylose have been synthesized from 2-furaldehyde. Condensation … of 4a with monoperoxysuccinic acid followed by hydrolysis gave DL-xylose. …
Number of citations: 13 www.sciencedirect.com
L Hough, JKN Jones - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… the DL-XylOSe derivative. The toluene-p-sulphonylhydrazone derivative (1 10 mg. from 150 mg. … of DL-xylose (48 mg.) which did not crystallise. Efforts to crystallise authentic DL-xylose …
Number of citations: 10 pubs.rsc.org
K Sode, N Loew, Y Ohnishi, H Tsuruta, K Mori… - Biosensors and …, 2017 - Elsevier
In this study, a novel fungus FAD dependent glucose dehydrogenase, derived from Aspergillus niger (AnGDH), was characterized. This enzyme's potential for the use as the enzyme for …
Number of citations: 49 www.sciencedirect.com
S KAMIYA - The Journal of Vitaminology, 1961 - jstage.jst.go.jp
1. Methods Adapted and unadapted cells for AsA were prepared as described in the previous report(1). O2 consumption and CO2 evolution were manometrically measured. The …
Number of citations: 3 www.jstage.jst.go.jp
G Li, W Liu, W Wang - 2017 International Conference on …, 2018 - spiedigitallibrary.org
… absorption frequencies of D-xylose, DL-xylose, xylobiose, xylotriose and xylotetraose. Their … of DL-xylose, xylotriose and xylotetraose were much more similar to the experimental ones. …
Number of citations: 3 www.spiedigitallibrary.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.